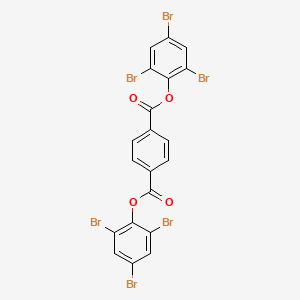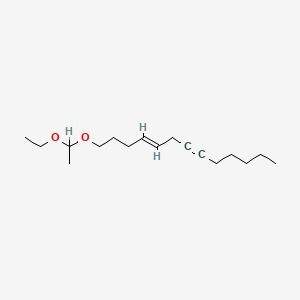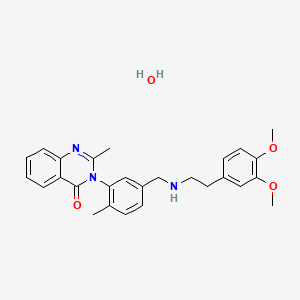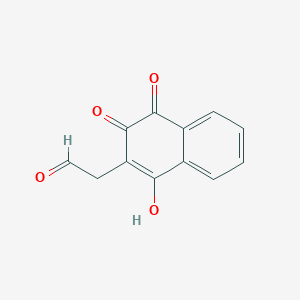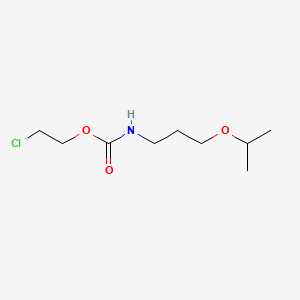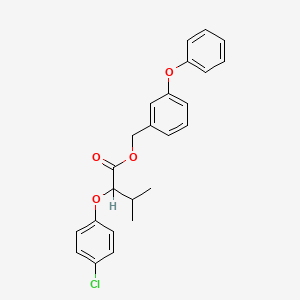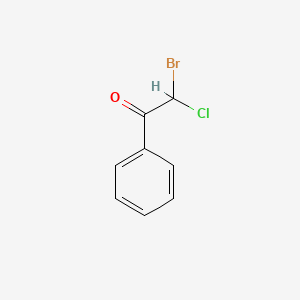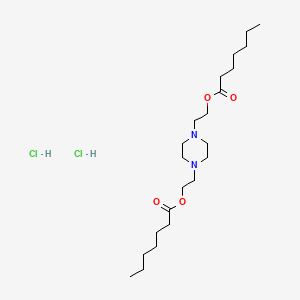
Ethanol, 2,2'-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2,2’-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2’-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride typically involves the reaction of piperazine with ethanol derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethanol, 2,2’-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and tosylates in the presence of bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives.
科学的研究の応用
Ethanol, 2,2’-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethanol, 2,2’-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
2,2’-(Piperazine-1,4-diyl)diethanol: Another piperazine derivative with similar structural features.
N,N’-Bis(2-hydroxyethyl)piperazine: Known for its use in various chemical and pharmaceutical applications.
Uniqueness
Ethanol, 2,2’-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride is unique due to its specific combination of ethanol and piperazine moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
54468-75-6 |
|---|---|
分子式 |
C22H44Cl2N2O4 |
分子量 |
471.5 g/mol |
IUPAC名 |
2-[4-(2-heptanoyloxyethyl)piperazin-1-yl]ethyl heptanoate;dihydrochloride |
InChI |
InChI=1S/C22H42N2O4.2ClH/c1-3-5-7-9-11-21(25)27-19-17-23-13-15-24(16-14-23)18-20-28-22(26)12-10-8-6-4-2;;/h3-20H2,1-2H3;2*1H |
InChIキー |
FQYJXAKBWMPFSE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


